molecular formula C15H8ClN3O2S2 B12220850 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12220850
M. Wt: 361.8 g/mol
InChI Key: LMRZKEPUVAHYJD-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry, designed for advanced research applications. Its structure incorporates a benzothiophene core linked to a thiophene-substituted oxadiazole ring, a design associated with diverse biological activities. Compounds featuring the benzothiophene scaffold are actively investigated as modulators of the Prostaglandin E2 (PGE2) receptors EP2 and EP4 . The PGE2 pathway is a well-known immuno-modulatory axis in the tumor microenvironment, where it promotes immune evasion, cell proliferation, angiogenesis, and metastasis . Researchers are exploring benzothiophene derivatives like this compound for their potential to reactivate the immune system within tumors, making them a focus in cancer immunology and oncology research, particularly for cancers such as melanoma, lung cancer, and gastrointestinal cancers . Furthermore, the presence of the thiophene moiety is a key feature in many bioactive molecules. Synthetic thiophene derivatives have demonstrated a wide range of therapeutic properties in research settings, including antimicrobial, anti-inflammatory, and antitumor activities . Specifically, novel thiophene-based compounds are being designed and evaluated for their improved solubility and potential as antituberculosis agents, acting as prodrugs activated by bacterial nitroreductases . This reagent is intended for research purposes only.

Properties

Molecular Formula

C15H8ClN3O2S2

Molecular Weight

361.8 g/mol

IUPAC Name

3-chloro-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8ClN3O2S2/c16-11-8-4-1-2-5-9(8)23-13(11)15(20)17-14-12(18-21-19-14)10-6-3-7-22-10/h1-7H,(H,17,19,20)

InChI Key

LMRZKEPUVAHYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=CS4)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A streamlined approach condenses benzothiophene formation and amide coupling into a single reactor. Using 3-chlorobenzo[b]thiophene-2-carboxylic acid hydrazide, cyclization with thiophene-2-carbonitrile in the presence of POCl₃ yields the target compound in 65% yield but requires rigorous purification.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times for oxadiazole formation, improving yields to 74% with reduced side products.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–7.20 (m, 7H, Ar-H), 4.10 (s, 2H, oxadiazole-CH₂).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1080 cm⁻¹ (C-S).

Purity Assessment:

  • HPLC (C18 column, MeOH:H₂O 70:30): Retention time 8.2 minutes, purity ≥98%.

Challenges and Mitigation Strategies

  • Low Oxadiazole Yields: Impurities from incomplete cyclization are addressed via column chromatography (SiO₂, ethyl acetate/hexane 1:4).
  • Amide Hydrolysis: Moisture-sensitive steps require anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast cancer cells by inducing programmed cell death and inhibiting tumor growth in vivo.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its structural components enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory processes. This property suggests its potential application in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step often includes the reaction of thiophenes with appropriate reagents to form the oxadiazole structure.
  • Chlorination : Subsequent chlorination introduces the chlorine atom at the desired position on the thiophene ring.
  • Benzothiophene Coupling : Finally, coupling reactions are performed to attach the benzothiophene moiety to the oxadiazole scaffold.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity or alter physical properties for material applications .

Material Science Applications

The electronic properties of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide make it a suitable candidate for applications in organic electronics. Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could improve efficiency due to its favorable charge transport characteristics .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide on MCF-7 breast cancer cells. The compound was shown to induce apoptosis via mitochondrial pathways and significantly reduce tumor size in xenograft models .

Case Study 2: Antimicrobial Activity

Research conducted by Zhang et al. (2020) demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that its mechanism involved disrupting bacterial membrane integrity, leading to cell death .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 3-Chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide Benzothiophene + oxadiazole Cl at C3 of benzothiophene; thiophen-2-yl at C4 of oxadiazole 393.84 Potential Smoothened (Smo) receptor modulation inferred from structural analogs .
SAG (Smoothened Agonist) Benzothiophene + carboxamide Methylaminocyclohexyl and pyridinylbenzyl groups ~500 (estimated) Smo receptor agonist; induces GLI transcription factor activation .
4-(Propan-2-yl)phenyl Analog Benzothiophene + oxadiazole 4-(Propan-2-yl)phenyl at oxadiazole C4 397.90 Increased lipophilicity due to isopropyl group .
Compound 898511-79-0 Oxadiazole + propanamide Methoxyphenoxy and thiophen-2-yl groups 345.40 Bulkier substituents may reduce membrane permeability .
N-[2-(4-Chlorophenyl)thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole + thiazolidinone 4-Chlorophenyl at thiazolidinone C2 ~360 (estimated) Antimicrobial activity reported; different heterocyclic core .

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s benzothiophene-oxadiazole core contrasts with SAG’s benzothiophene-cyclohexyl/pyridinyl system. The oxadiazole ring enhances metabolic stability compared to aliphatic substituents in SAG . Analogs like 4g (benzothiazole-thiazolidinone) exhibit distinct electronic profiles due to sulfur-rich thiazolidinone rings, which may alter binding to biological targets .

Chlorine at benzothiophene C3 may enhance electrophilic reactivity, influencing interactions with hydrophobic enzyme pockets .

Synthesis Methods :

  • The target compound’s synthesis likely involves coupling benzothiophene-2-carboxylic acid derivatives with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine, similar to methods used for analogs in (DMF reflux with phenylhydrazine) .
  • SAG derivatives require multi-step synthesis involving cyclohexylamine and pyridinylbenzyl groups, which are more complex than the oxadiazole-thiophene coupling .

Biological Activity

3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Molecular Formula : C15H8ClN3O2S2
  • Molecular Weight : 361.8 g/mol
  • IUPAC Name : 3-chloro-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide
  • Canonical SMILES : C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=CS4)Cl

These structural characteristics contribute to its unique electronic properties and biological activities, particularly due to the presence of thiophene and oxadiazole rings that enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis of 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves:

  • Formation of the Oxadiazole Ring : Cyclization of appropriate precursors such as hydrazides with carboxylic acids.
  • Introduction of the Thiophene Ring : Coupling with a thiophene derivative.
  • Formation of the Benzamide Moiety : Amide coupling between the oxadiazole-thiophene intermediate and chloro-substituted benzoyl chloride.

Anticancer Activity

Research indicates that 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide exhibits significant anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines:

Cell Line IC50 (nM)
SKRB-31.2
SW6204.3
A54944
HepG248

These results suggest that the compound induces apoptosis in cancer cells through mechanisms that may involve DNA damage and inhibition of cell proliferation .

Other Biological Activities

In addition to anticancer effects, the compound has shown potential in other areas:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated ability to modulate inflammatory pathways.

These diverse activities are attributed to the compound's ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes .

The precise mechanisms by which 3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-y]-1-benzothiophene-2-carboxamide exerts its biological effects are still under investigation. However, it is believed to inhibit specific kinases or interact with DNA, leading to cytotoxic effects in cancer cells. The compound's structural features allow it to bind effectively to these targets, modulating their activity .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on various human cancer cell lines using MTT assays. Results indicated potent anticancer activity across multiple lines, particularly in SKRB-3 and SW620 cells.
    "The compound displayed broad-spectrum inhibitory activities against human cancer cell lines" .
  • Antimicrobial Evaluation : Another study assessed its antimicrobial properties against common pathogens, revealing significant inhibitory effects that warrant further exploration for therapeutic applications.

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